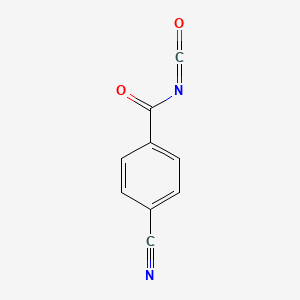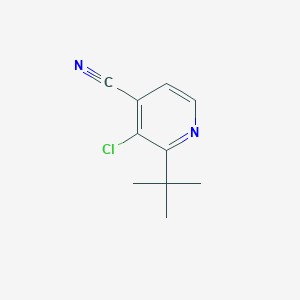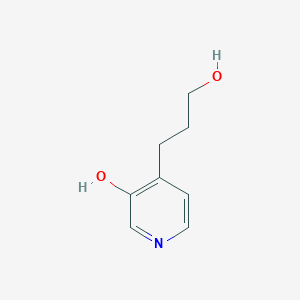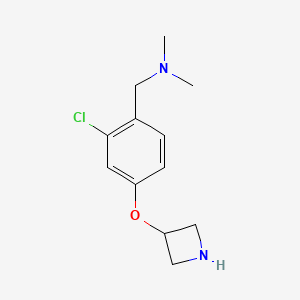![molecular formula C16H22O5 B8347551 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B8347551.png)
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a diethoxyethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(2,2-diethoxyethoxy)benzyl chloride with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.
Phenylcyclopropane derivatives: Compounds with phenyl groups attached to cyclopropane rings.
Uniqueness: 1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid is unique due to the presence of the diethoxyethoxy moiety, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H22O5 |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
1-[4-(2,2-diethoxyethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O5/c1-3-19-14(20-4-2)11-21-13-7-5-12(6-8-13)16(9-10-16)15(17)18/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,18) |
Clave InChI |
MXXRVSDHRAHNOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COC1=CC=C(C=C1)C2(CC2)C(=O)O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B8347501.png)








![3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8347584.png)
